3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
The primary targets of the compound “3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” are currently unknown. This compound is a derivative of pyrazole, which is known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 3,5-dimethyl-1-phenylpyrazole with phenylsulfonylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the phenylsulfonylmethyl group, making it less versatile in certain reactions.
1-Phenyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-3,5-dimethyl-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-18(13-23(21,22)17-11-7-4-8-12-17)15(2)20(19-14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTICWQSIYOBRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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